![molecular formula C15H13NOS3 B6477271 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide CAS No. 2640817-96-3](/img/structure/B6477271.png)
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide
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Overview
Description
Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a planar five-membered ring . It is aromatic as indicated by its extensive substitution reactions . Compounds analogous to thiophene include furan (C4H4O), selenophene (C4H4Se) and pyrrole (C4H4NH), which each vary by the heteroatom in the ring .
Molecular Structure Analysis
The molecular structure of thiophene-based compounds is characterized by a five-membered ring made up of one sulfur atom . The presence of the carboxamide scaffold in the compounds often results in a wide range of biological and medicinal activities .Chemical Reactions Analysis
Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
Thiophene is a colorless liquid with a benzene-like odor . In most of its reactions, it resembles benzene . The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below −5.20 eV .Mechanism of Action
Target of Action
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide is a complex organic compound that is primarily used in the field of materials science It has been found to be particularly effective in the development of high-performance non-fullerene organic solar cells (oscs) .
Mode of Action
The compound interacts with its targets by optimizing the energy levels and crystallinity of the polymer donor, which greatly affects the active layer morphology and device performance in non-fullerene OSCs . The compound shows a strong electron withdrawing ability to reduce the highest occupied molecular orbital (HOMO) level and a good planarity to reduce the steric hindrance effectively . This combination of properties improves the charge transfer efficiency, thereby enhancing the performance of the device .
Biochemical Pathways
It’s known that the compound plays a significant role in the energy transfer processes within oscs .
Result of Action
The primary result of the action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide is the enhancement of the performance of OSCs . The compound’s unique properties allow for improved charge transfer efficiency, which in turn leads to higher power conversion efficiency in these devices .
Action Environment
The action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide can be influenced by various environmental factors. For instance, the efficiency of OSCs can be affected by temperature, light intensity, and the presence of other materials . .
Safety and Hazards
While specific safety and hazard information for “N-(2-{[2,2’-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide” is not available, it’s important to handle all chemical compounds with care and take appropriate safety precautions. For example, thiophene is labeled as toxic and is a combustible liquid .
Future Directions
Research into thiophene-based compounds is ongoing, with many potential applications in fields such as organic electronics, especially in polymer solar cells . Future research directions could include designing molecular structures to enhance the crystallinity, promote the stacking of the acceptor, optimize the phase separation morphology, and improve the performance of the device .
properties
IUPAC Name |
N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS3/c17-15(11-6-9-18-10-11)16-7-5-12-3-4-14(20-12)13-2-1-8-19-13/h1-4,6,8-10H,5,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIRZVDRTKHDFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)CCNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)thiophene-3-carboxamide |
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